(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone
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Overview
Description
The compound (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic molecule that features a piperazine ring substituted with a chlorophenyl group, a hydroxypropoxy group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Addition of Hydroxypropoxy Group: The intermediate is further reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Introduction of Phenylmethanone Moiety: Finally, the compound is reacted with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: can be compared with similar compounds such as:
(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a fluorine atom instead of chlorine.
(4-{3-[4-(4-Methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a methyl group instead of chlorine.
(4-{3-[4-(4-Nitrophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a nitro group instead of chlorine.
These comparisons highlight the unique properties of the chlorophenyl group in influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C26H27ClN2O3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H27ClN2O3/c27-22-8-10-23(11-9-22)29-16-14-28(15-17-29)18-24(30)19-32-25-12-6-21(7-13-25)26(31)20-4-2-1-3-5-20/h1-13,24,30H,14-19H2 |
InChI Key |
CWBCGBVTIBPJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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